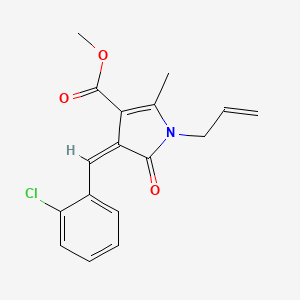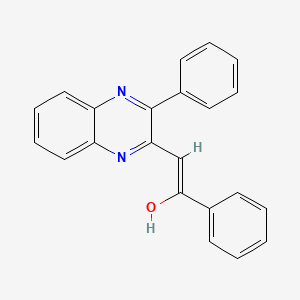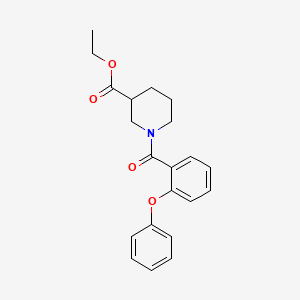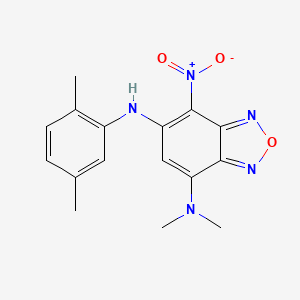![molecular formula C23H34FN3O B3955038 1'-(2-fluorophenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B3955038.png)
1'-(2-fluorophenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine
Vue d'ensemble
Description
1'-(2-fluorophenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine, commonly known as FPB, is a synthetic compound that belongs to the family of piperidine derivatives. FPB has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
FPB exerts its pharmacological effects by selectively binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, FPB can increase the extracellular levels of dopamine in the brain, leading to the activation of dopamine receptors and the modulation of various physiological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects
FPB has been shown to exhibit potent analgesic, anti-inflammatory, and neuroprotective effects in various animal models. In addition, FPB has been shown to improve cognitive function and memory in rodents, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FPB has several advantages for laboratory experiments, including its high purity, stability, and selectivity for the dopamine transporter. However, FPB also has some limitations, including its high cost, complex synthesis method, and potential toxicity at high doses.
Orientations Futures
FPB has significant potential for future research, including the development of novel drugs for the treatment of neurodegenerative disorders, pain, and inflammation. Several analogs of FPB have been synthesized and tested for their pharmacological properties, leading to the discovery of novel compounds with enhanced potency and selectivity. Further studies are needed to investigate the safety and efficacy of these compounds in preclinical and clinical trials, as well as to explore their potential use in combination therapy with other drugs.
Applications De Recherche Scientifique
FPB has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, FPB has been shown to exhibit potent and selective binding affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. FPB has also been investigated for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease and other neurodegenerative disorders.
In pharmacology, FPB has been shown to exhibit significant analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel painkillers and anti-inflammatory drugs. FPB has also been investigated for its potential use as a prodrug for the delivery of opioid analgesics, which can reduce the risk of abuse and addiction.
In medicinal chemistry, FPB has been used as a lead compound for the development of new piperidine derivatives with improved pharmacological properties. Several analogs of FPB have been synthesized and tested for their binding affinity and biological activity, leading to the discovery of novel compounds with enhanced potency and selectivity.
Propriétés
IUPAC Name |
3-[1-[1-(2-fluorophenyl)piperidin-4-yl]piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O/c24-21-7-1-2-8-22(21)25-16-11-20(12-17-25)27-15-5-6-19(18-27)9-10-23(28)26-13-3-4-14-26/h1-2,7-8,19-20H,3-6,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHACVCOQUXTFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)C3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954961.png)
![2-methyl-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954963.png)

![5-[4-(benzylamino)-1-phthalazinyl]-N-(tert-butyl)-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
![4-methoxy-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3954977.png)
![1-(2-methylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954993.png)

![ethyl 4-[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B3955001.png)
![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)
![N-[4-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3955020.png)


![(4-chlorophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3955030.png)
![4-amino-N-(4-methoxyphenyl)-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-thiazole-5-carboxamide](/img/structure/B3955032.png)